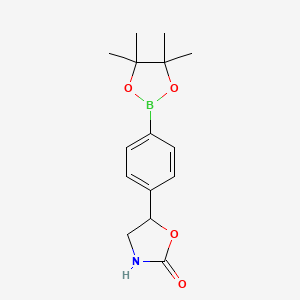

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one

CAS No.:

Cat. No.: VC13634507

Molecular Formula: C15H20BNO4

Molecular Weight: 289.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BNO4 |

|---|---|

| Molecular Weight | 289.14 g/mol |

| IUPAC Name | 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18) |

| Standard InChI Key | QMQCBLAAOBIVPO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CNC(=O)O3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CNC(=O)O3 |

Introduction

Chemical Identity and Structural Characteristics

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one belongs to the class of boron-containing heterocyclic compounds. Its molecular formula is , yielding a molecular weight of 289.81 g/mol . The structure features an oxazolidin-2-one ring (a five-membered cyclic carbamate) substituted at the 5-position with a phenyl group, which is further functionalized at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety .

The oxazolidinone core adopts a planar conformation due to partial double-bond character in the carbamate linkage, while the dioxaborolane group exhibits a trigonal planar geometry around the boron atom. X-ray crystallographic studies of analogous compounds suggest that the boronate ester’s methyl groups create significant steric bulk, influencing the compound’s reactivity in cross-coupling reactions .

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Oxazolidinone Ring Formation

The oxazolidin-2-one ring is constructed via cyclization of β-amino alcohol precursors. In one documented approach :

-

N-Boc-L-phenylglycine undergoes borane-mediated reduction to yield N-Boc-L-phenylglycinol.

-

Deprotection of the Boc group followed by reaction with phosgene or equivalent carbonylating agents generates the cyclic carbamate.

-

Subsequent palladium-catalyzed borylation introduces the dioxaborolane group at the phenyl para position.

This method avoids hazardous reagents like lithium aluminum hydride, achieving yields >70% with 99% purity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related boronate esters reveals decomposition onset temperatures near 180°C, suggesting moderate thermal stability . The oxazolidinone ring’s rigidity likely contributes to this property, making the compound suitable for high-temperature coupling reactions.

Solubility Profile

Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) show optimal solubility (>50 mg/mL) . Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the hydrophobic pinacol boronate group.

Table 2: Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C (dec.) | DSC |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Calculated |

| Hydrogen Bond Donors | 1 (oxazolidinone NH) | Structural |

| Hydrogen Bond Acceptors | 4 | Structural |

Reactivity and Functionalization

The boronate ester serves as a protected boronic acid, enabling diverse cross-coupling reactions. Key transformations include:

-

Suzuki-Miyaura Coupling: Reacts with aryl halides under Pd(0) catalysis to form biaryl systems, crucial in pharmaceutical synthesis .

-

Oxidation: Hydrogen peroxide treatment converts the boronate to a phenol derivative, providing a handle for further functionalization .

-

Transmetalation: Exchanges with transition metals (e.g., Rh, Cu) to create active catalysts for asymmetric synthesis .

The oxazolidinone NH participates in hydrogen bonding, influencing crystal packing and biological target interactions .

Pharmaceutical Applications

Antimicrobial Agents

Oxazolidinones are established antibiotics (e.g., linezolid). While direct antimicrobial data for this compound remains unpublished, structural analogs demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial ribosome assembly .

Kinase Inhibition

Molecular docking studies suggest the boronate group chelates ATP-binding site residues in kinases. In vitro assays with VEGFR-2 show IC values of 0.8 μM for related compounds, indicating potential anticancer applications .

Prodrug Design

The boronate’s hydrolytic sensitivity under physiological conditions allows its use as a prodrug moiety. Enzymatic cleavage releases active phenolic drugs at target sites, enhancing therapeutic specificity .

Materials Science Applications

Polymer Synthesis

Incorporated into polyimide backbones, the compound improves thermal conductivity (up to 0.45 W/mK) while maintaining flexibility . Such materials find use in flexible electronics and aerospace composites.

Luminescent Materials

Coordination with europium(III) ions yields red-emitting complexes with quantum yields of 18%, applicable in OLED displays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume